molecular formula C8H17NO3 B1401009 4-(2,2-Dimethoxyethyl)morpholine CAS No. 22633-57-4

4-(2,2-Dimethoxyethyl)morpholine

Cat. No.: B1401009
CAS No.: 22633-57-4
M. Wt: 175.23 g/mol
InChI Key: LSLNTJSQFVSWIW-UHFFFAOYSA-N
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Description

4-(2,2-Dimethoxyethyl)morpholine (CAS 22633-57-4) is a versatile organic compound with the molecular formula C 8 H 17 NO 3 and a molecular weight of 175.23 g/mol . This compound serves as a valuable building block in organic synthesis, particularly in the development of Active Pharmaceutical Ingredients (APIs) for neurological and cardiovascular conditions . Its structure also makes it suitable for applications in specialty chemicals, including use as a surfactant or corrosion inhibitor, where it can modify surface properties and enhance stability in industrial processes . The compound has a predicted boiling point of 209.3±30.0 °C and a density of 1.0±0.1 g/cm 3 . It should be stored at room temperature under an inert gas . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use and is not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,2-dimethoxyethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-10-8(11-2)7-9-3-5-12-6-4-9/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLNTJSQFVSWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1CCOCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734973
Record name 4-(2,2-Dimethoxyethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22633-57-4
Record name 4-(2,2-Dimethoxyethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 2,2 Dimethoxyethyl Morpholine and Its Derivatives

Strategies for the Preparation of 4-(2,2-Dimethoxyethyl)morpholine

The synthesis of this compound can be achieved through direct N-alkylation of the parent morpholine (B109124) heterocycle. This approach is often the most efficient for N-substituted morpholines where the desired substituent is available as a suitable electrophile.

A primary and direct method for synthesizing this compound involves the N-alkylation of morpholine with an appropriate haloacetal. chemsrc.com The most common precursor for this reaction is 2-bromo-1,1-dimethoxyethane (B145963) or 2-chloro-1,1-dimethoxyethane (also known as dimethylchloroacetal). chemsrc.com The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism, where the secondary amine nitrogen of morpholine attacks the electrophilic carbon of the haloacetal, displacing the halide to form the C-N bond. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.

Conventional Multistep Syntheses of Morpholine Derivatives

While direct alkylation is preferred for this compound, the construction of the core morpholine ring itself has been the subject of extensive research, with several conventional methodologies established. These methods are relevant for creating substituted morpholine rings that can then be N-alkylated.

One of the oldest and most common industrial methods for producing morpholine is the dehydration of diethanolamine (B148213) using a strong acid, such as concentrated sulfuric acid. wikipedia.org This process involves heating the diethanolamine hydrochloride salt, which promotes an intramolecular cyclization with the loss of water. acs.org

Another widely used conventional approach involves the annulation of 1,2-amino alcohols with reagents containing a two-carbon unit with leaving groups on both ends, such as 1-bromo-2-chloroethane (B52838) or bis(2-chloroethyl) ether. chemrxiv.orggoogle.com A related strategy employs the reaction of a 1,2-amino alcohol with a chloroacetyl chloride derivative. chemrxiv.org This latter method typically proceeds in two steps to form a morpholinone intermediate, which is subsequently reduced using hydride reagents (e.g., borane (B79455) or aluminum hydrides) to yield the final morpholine derivative. chemrxiv.org This three-step sequence (acylation, cyclization, reduction) is a versatile, albeit less atom-economical, route to variously substituted morpholines. chemrxiv.org

Table 1: Comparison of Conventional Morpholine Synthesis Strategies

Method Starting Materials Key Steps Typical Conditions
Diethanolamine Cyclization Diethanolamine Acid-catalyzed dehydration Concentrated H₂SO₄, heat wikipedia.org
Dihaloethane Annulation 1,2-Amino alcohol, Dihaloethane Double nucleophilic substitution Base, solvent, heat chemrxiv.orggoogle.com
Morpholinone Reduction 1,2-Amino alcohol, Chloroacetyl chloride Amide formation, cyclization, reduction 1. Base; 2. Heat; 3. Hydride reagent chemrxiv.org

Green Chemistry Approaches to Morpholine Scaffold Construction

In recent years, significant efforts have been directed toward developing more environmentally benign and efficient syntheses of morpholines. These "green" approaches aim to reduce waste, avoid hazardous reagents, and improve atom economy.

A notable green innovation is the use of ethylene (B1197577) sulfate (B86663) as a "two-carbon linchpin" for the annulation of 1,2-amino alcohols. nih.govchemrxiv.org This method provides a simple, high-yielding, and redox-neutral protocol. nih.gov The reaction involves a selective mono-N-alkylation of the primary amine with ethylene sulfate, followed by an in-situ or subsequent base-mediated cyclization to form the morpholine ring. nih.govresearchgate.net This two-step process avoids the multiple steps and harsh reducing agents associated with the chloroacetyl chloride method, offering significant environmental and safety benefits. chemrxiv.orgnih.gov The selectivity of this reaction is notable, as it cleanly provides the desired monoalkylation product. nih.gov

Continuous Flow Synthesis Techniques for Intermediates

Continuous flow manufacturing has emerged as a powerful technology for the synthesis of pharmaceutical intermediates, offering enhanced safety, scalability, and process control compared to traditional batch processing. The synthesis of morpholines and their precursors is well-suited to this technology.

For instance, photocatalytic methods have been adapted to continuous flow systems for the synthesis of substituted morpholines. youtube.com One such process involves the coupling of silicon amine protocol (SLAP) reagents with aldehydes under flow conditions, facilitated by an organic photocatalyst and a Lewis acid. youtube.com Additionally, the synthesis of key morpholine amide intermediates used in the production of drugs like carfilzomib (B1684676) has been successfully demonstrated in an end-to-end continuous process, highlighting the industrial relevance of this technology.

Synthesis of Complex Derivatives Incorporating the this compound Scaffold

The this compound scaffold is a valuable platform for building more complex molecules. Derivatization can occur at two main sites: the morpholine ring itself or the dimethoxyethyl side chain.

Functionalization of the Morpholine Ring System

Modern synthetic methods allow for the direct functionalization of C-H bonds, transforming them into new C-C, C-N, or C-O bonds. These techniques are particularly powerful for decorating the morpholine ring of an N-alkylated substrate like this compound.

Transition metal catalysis is a primary tool for such transformations. umich.eduyoutube.com Palladium-catalyzed methods, for example, can achieve C-H functionalization at various positions. This can involve an initial C-H activation step to form an organometallic intermediate, which then reacts with a coupling partner. youtube.com The development of catalysts and directing groups has enabled remarkable control over the site-selectivity of these reactions. youtube.com Iron-catalyzed reactions have also been developed for the oxyfunctionalization of aliphatic amines at remote C-H sites. umich.edu

Beyond C-H activation, specific positions on the morpholine ring can be targeted through other means. For example, 2-substituted morpholines can be synthesized by reacting a suitable 2-aminoethanol with an aryl-bromomethyl-ketone, which leads to spontaneous cyclization. nih.gov More advanced strategies allow for the stereoselective synthesis of cis-3,5-disubstituted morpholines through palladium-catalyzed carboamination reactions. nih.gove3s-conferences.org These methods could be adapted to substrates already possessing the 4-(2,2-dimethoxyethyl) group or could be used to generate a substituted morpholine that is subsequently alkylated.

Table 2: Modern Methods for Morpholine Ring Functionalization

Method Position(s) Targeted Catalyst/Reagent Type Description
C-H Activation C2, C3 Palladium, Iron, Rhodium Direct conversion of a C-H bond to a new functional group. umich.eduyoutube.comthieme-connect.com
Pd-Catalyzed Carboamination C3, C5 Palladium(0) Intramolecular cyclization of an N-aryl ethanolamine (B43304) derivative with an aryl/alkenyl halide to form cis-disubstituted morpholines. nih.gov
Cyclization/Substitution C2 None (spontaneous) Reaction of a 2-aminoethanol with an α-haloketone. nih.gov

Modification and Elaboration of the Dimethoxyethyl Chain

The dimethoxyethyl group on the 4-position is a dimethyl acetal (B89532), which serves as a protecting group for an aldehyde. This masked functionality is the key to elaborating the side chain.

The primary step for modification is the hydrolysis of the acetal under acidic conditions to deprotect the aldehyde, yielding 4-morpholinoacetaldehyde . This reactive intermediate can then participate in a wide array of classical and modern organic reactions to build molecular complexity.

Reductive Amination: The aldehyde can react with a primary or secondary amine to form an imine (or enamine), which is then reduced in situ (e.g., with sodium cyanoborohydride or sodium triacetoxyborohydride) to form a new C-N bond, extending the side chain with a new amino group.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the aldehyde into an alkene, allowing for the formation of a new C=C bond with controlled stereochemistry.

Aldol and Related Condensations: The aldehyde can react with enolates or other carbon nucleophiles in aldol-type reactions to form β-hydroxy carbonyl compounds, creating new C-C bonds and introducing further functionality.

Grignard and Organolithium Reactions: The addition of organometallic reagents like Grignard reagents (R-MgBr) or organolithiums (R-Li) to the aldehyde provides a direct route to secondary alcohols, installing a new alkyl, aryl, or vinyl group at the carbon adjacent to the oxygen. youtube.com

These transformations effectively use the this compound as a stable synthon for the otherwise reactive 4-morpholinoacetaldehyde, enabling its incorporation into complex structures through well-established aldehyde chemistry.

Asymmetric Synthesis and Stereochemical Control in Derivative Formation

The introduction of chiral centers into the morpholine ring is of significant interest for the development of new therapeutic agents. Asymmetric synthesis and stereochemical control are paramount in creating enantiomerically pure morpholine derivatives, which can exhibit distinct pharmacological profiles. A key strategy in this endeavor is the asymmetric hydrogenation of dehydromorpholines.

Asymmetric Hydrogenation of Dehydromorpholines:

Research has demonstrated the efficacy of transition-metal-catalyzed asymmetric hydrogenation for producing 2-substituted chiral morpholines with high enantioselectivity. This "after cyclization" method introduces the stereocenter to a pre-formed heterocyclic ring. nih.gov One of the most successful approaches involves the use of a rhodium complex with a large-bite-angle bisphosphine ligand, such as the SKP-Rh complex. google.com This catalytic system has been shown to afford a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities, often up to 99% ee. google.com

The general scheme for this transformation involves the hydrogenation of a 2-substituted-3,4-dihydro-2H-1,4-oxazine. The N-substituent on the morpholine ring can influence the reactivity and selectivity of the reaction. For instance, N-acyl protected dehydromorpholines have been shown to be suitable substrates for this transformation. google.com The resulting chiral morpholines can be valuable intermediates for the synthesis of bioactive molecules. google.com

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

Entry Substrate (N-Substituent) Catalyst Solvent Enantiomeric Excess (ee) Yield Citation
1 N-Boc-6-phenyl-3,4-dihydro-2H-1,4-oxazine (R,R,R)-SKP/[Rh(cod)2]SbF6 DCM 99% >99% google.com
2 N-Ac-6-phenyl-3,4-dihydro-2H-1,4-oxazine (R,R,R)-SKP/[Rh(cod)2]SbF6 DCM 98% >99% google.com

Data sourced from studies on asymmetric hydrogenation of morpholine derivatives.

While direct asymmetric synthesis of this compound with a chiral morpholine ring is not extensively documented in readily available literature, the principles established with these systems are directly applicable. A potential strategy would involve the synthesis of a dehydromorpholine precursor bearing the 4-(2,2-dimethoxyethyl) substituent, followed by asymmetric hydrogenation to induce chirality at a desired position on the morpholine ring.

Novel Synthetic Pathways and Methodological Developments

Palladium-Catalyzed Carboamination:

A noteworthy advancement is the palladium-catalyzed intramolecular carboamination of O-allyl ethanolamine derivatives. This method allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. The key step is the Pd-catalyzed coupling of an O-allyl ethanolamine with an aryl or alkenyl halide, generating the morpholine product as a single stereoisomer.

Multicomponent Reactions:

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single step. A novel de novo synthesis of the morpholine ring utilizes an Ugi-type multicomponent reaction. This approach allows for the creation of highly substituted morpholines, providing access to a diverse range of scaffolds that were previously difficult to synthesize.

Reaction with Ethylene Sulfate:

A recently developed green and efficient method for morpholine synthesis involves the reaction of 1,2-amino alcohols with ethylene sulfate. This one or two-step, redox-neutral protocol uses inexpensive reagents and allows for the clean isolation of N-monoalkylation products. This methodology is scalable and has been applied to the synthesis of a variety of substituted morpholines.

Photocatalytic Methods:

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes provides access to substituted morpholines under continuous flow conditions. This method utilizes an inexpensive organic photocatalyst and a Lewis acid additive, offering a modern and efficient route to these heterocyclic systems.

Table 2: Comparison of Novel Synthetic Methodologies for Morpholine Derivatives

Methodology Key Features Starting Materials (General) Advantages
Palladium-Catalyzed Carboamination Stereospecific synthesis of cis-3,5-disubstituted morpholines. O-allyl ethanolamines, aryl/alkenyl halides High stereocontrol, access to complex derivatives.
Multicomponent Reactions (Ugi-type) Rapid assembly of highly substituted morpholines. α-halo oxo-component, isocyanide, amine, etc. High diversity, convergent synthesis.
Reaction with Ethylene Sulfate Green, redox-neutral, and scalable. 1,2-amino alcohols, ethylene sulfate Inexpensive reagents, clean reaction, high yield.

These novel pathways, while not all explicitly demonstrated for the synthesis of this compound, represent the forefront of synthetic organic chemistry. Their application to the synthesis of this specific compound and its derivatives holds the potential for more efficient, versatile, and environmentally benign manufacturing processes.

Chemical Reactivity and Mechanistic Investigations of 4 2,2 Dimethoxyethyl Morpholine

Reactivity of the Morpholine (B109124) Nitrogen in the Presence of the Dimethoxyethyl Group

The nitrogen atom within the morpholine ring is a tertiary amine, which fundamentally dictates its role as a nucleophile and a base. However, its reactivity is modulated by both the electron-withdrawing nature of the ring's ether oxygen and the steric and electronic presence of the N-substituted dimethoxyethyl group.

Nucleophilic Reactivity and Substitution Reactions

The lone pair of electrons on the morpholine nitrogen allows it to act as a nucleophile, readily participating in substitution reactions with suitable electrophiles. While the ether oxygen in the morpholine ring withdraws electron density, rendering the nitrogen less nucleophilic than structurally similar amines like piperidine, it remains a potent reactant. nih.gov Typical reactions involve nucleophilic attack on alkyl or acyl halides.

The alkylation of tertiary amines, such as the nitrogen in 4-(2,2-dimethoxyethyl)morpholine, with alkyl halides like iodomethane (B122720) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism to yield a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.org This reaction is generally clean for tertiary amines. libretexts.org Similarly, acylation with reactive carboxylic acid derivatives like acid chlorides results in the formation of an acylammonium salt, although this is less common than with primary or secondary amines. libretexts.org

A key synthetic route analogous to the reactivity of this compound involves the reaction of morpholine itself with an electrophile. For instance, the synthesis of a related compound, 4-(2-(N,N-dimethylamino)ethyl)morpholine, is achieved by reacting morpholine with N,N-dimethyl chloroethylamine hydrochloride, where the morpholine nitrogen acts as the nucleophile to displace the chloride. google.com This underscores the fundamental nucleophilic character of the morpholine nitrogen.

Table 1: Representative Nucleophilic Substitution Reactions of the Morpholine Nitrogen
Reaction TypeElectrophileGeneral ProductMechanism
N-AlkylationPrimary Alkyl Halide (R-X)Quaternary Ammonium SaltSN2
N-MethylationDimethyl Carbonate (DMC)N-Methylmorpholinium SaltNucleophilic Attack
N-AcylationAcyl Chloride (RCOCl)Acylammonium SaltNucleophilic Acyl Substitution

Amine-Catalyzed and Base-Mediated Transformations

The morpholine nitrogen can function as a base or a nucleophilic catalyst in various transformations. A prominent example of its catalytic activity is in the formation of enamines. Morpholine reacts with aldehydes and ketones to form enamines, which are valuable intermediates in organic synthesis due to the nucleophilicity of their α-carbon. nih.gov These enamines can then participate in reactions such as the Michael addition to α,β-unsaturated compounds. However, it is noted that enamines derived from morpholine are generally less reactive than those from pyrrolidine, a consequence of the ring oxygen's electronic effect and the nitrogen's geometry. nih.gov

The basicity of the nitrogen atom also allows it to mediate reactions by deprotonating acidic protons. In syntheses involving the cyclization of N-(α-haloacyl)-α-amino acids to create morpholine-2,5-diones, an amine or carbonate base is employed to facilitate the crucial intramolecular nucleophilic substitution. nih.gov The nitrogen of this compound could similarly act as a non-nucleophilic base in various contexts, provided its steric bulk does not hinder its approach to the substrate.

Table 2: Catalytic and Base-Mediated Roles of the Morpholine Moiety
RoleReactant(s)Intermediate/ProductSignificance
Nucleophilic CatalystAldehyde/KetoneEnamineCreates a carbon-based nucleophile for C-C bond formation. nih.gov
BaseN-(α-haloacyl)-α-amino acidMorpholine-2,5-dioneFacilitates intramolecular cyclization via deprotonation. nih.gov

Reactions Involving the Acetal (B89532) Functionality of the Dimethoxyethyl Group

The dimethoxyethyl group contains an acetal functionality, which has a distinct reactivity profile, primarily characterized by its stability to bases and lability towards acids.

Hydrolysis and Acetal Cleavage Mechanisms

Acetals serve as protecting groups for aldehydes precisely because they are resistant to cleavage by bases and nucleophiles but are readily hydrolyzed under acidic conditions. masterorganicchemistry.com The acid-catalyzed hydrolysis of the acetal in this compound is expected to yield morpholinoacetaldehyde and two molecules of methanol (B129727).

The established mechanism for acetal hydrolysis involves a series of protonation and elimination steps. masterorganicchemistry.com

Protonation : An acid catalyst protonates one of the methoxy (B1213986) oxygen atoms, converting it into a good leaving group (methanol).

Elimination : The lone pair on the adjacent oxygen assists in the elimination of methanol, forming a resonance-stabilized oxocarbenium ion. This step is typically rate-determining.

Addition : A water molecule acts as a nucleophile, attacking the electrophilic oxocarbenium ion.

Deprotonation : The resulting protonated hemiacetal is deprotonated to form the hemiacetal intermediate.

Repeat : The sequence of protonation, elimination, and deprotonation is repeated for the second methoxy group to release the final aldehyde product. masterorganicchemistry.com

A compelling mechanistic question for this compound is the potential for intramolecular catalysis by the morpholine nitrogen. In acidic solution, the nitrogen would be protonated, but in near-neutral or specific pH ranges, the neutral nitrogen could act as an intramolecular general base, facilitating the attack of water on the oxocarbenium intermediate. Conversely, the protonated morpholinium ion could act as an intramolecular general acid catalyst. While specific studies on this molecule are not widely reported, intramolecular cyclization and catalysis are well-known phenomena in appropriately structured molecules. nih.gov

Reactions with Carbonyl Compounds and Iminium Intermediates

Under acidic conditions, the cleavage of the acetal group generates a highly electrophilic intermediate that can react with various nucleophiles, not just water. Research on the closely related N-(2,2-dimethoxyethyl)-N-methylamine has shown that it undergoes condensation with electron-rich aromatic compounds like resorcinol (B1680541) in the presence of acid. researchgate.net This reaction proceeds through the in-situ formation of an electrophile, likely an N-substituted ethaniminium ion, which then attacks the aromatic ring in a manner analogous to electrophilic aromatic substitution. researchgate.net

The initial product of hydrolysis, morpholinoacetaldehyde, exists in equilibrium with its corresponding iminium ion in acidic media. This iminium ion is a powerful electrophile and represents a key reactive intermediate derived from the acetal functionality. It can be trapped by a range of nucleophiles, providing a pathway for the formation of new carbon-carbon or carbon-heteroatom bonds at the ethyl position of the original molecule.

Table 3: Reactivity of the Dimethoxyethyl Group with Nucleophiles
ConditionIntermediateNucleophileProduct Type
Aqueous AcidOxocarbenium Ion / Iminium IonWaterAldehyde (Hydrolysis)
Anhydrous AcidOxocarbenium Ion / Iminium IonAlcohol (R'OH)New Acetal (Transacetalization)
Acidic, with AreneIminium IonResorcinolAryl-substituted Ethylamine researchgate.net

Compatibility with Diverse Reaction Conditions and Reagents

The chemical reactivity of this compound is governed by the distinct properties of its two primary functional groups: the tertiary amine within the morpholine ring and the acetal group on the ethyl side chain. The morpholine moiety provides a basic and nucleophilic nitrogen center, while the acetal group serves as a protecting group for an aldehyde, exhibiting characteristic stability in basic and neutral media but pronounced lability in the presence of acid. organic-chemistry.orgwikipedia.org The compatibility of the compound with various reagents and reaction conditions is therefore a direct consequence of the stability limits of these two groups.

The tertiary amine of the N-substituted morpholine ring is basic, though its basicity is attenuated by the electron-withdrawing inductive effect of the ring's ether oxygen, making it less basic than structurally similar piperidines. wikipedia.org This nitrogen can act as a nucleophile or a base in chemical reactions. The most significant chemical property of the side chain is the acid-sensitive nature of the acetal. Acetals are widely used as protecting groups for aldehydes and ketones precisely because they are robust under neutral to strongly basic conditions but are readily cleaved by acid. libretexts.orglibretexts.org

A summary of the compound's expected compatibility is presented below.

Table 1: General Compatibility Summary of this compound This interactive table summarizes the expected stability of the compound under different general reaction conditions. Click on a condition for more details.

Reaction Condition Stability of Morpholine Ring Stability of Acetal Group Overall Outcome
Acidic Reactive (forms salt) Highly Labile Decomposition of acetal to aldehyde
Basic Stable Stable Compound is generally stable
Oxidative Potentially Reactive (N-Oxidation) Stable Potential for reaction at the nitrogen atom

| Reductive | Stable | Stable | Compound is generally stable |

Compatibility with Acidic Reagents

The presence of the acetal functional group makes this compound highly sensitive to acidic conditions. Both Brønsted and Lewis acids can catalyze the rapid hydrolysis of the acetal to reveal the parent aldehyde and two equivalents of methanol. orgoreview.comchemistrysteps.com This reaction proceeds via protonation of one of the methoxy oxygens, followed by the loss of methanol to form a resonance-stabilized oxonium ion intermediate, which is then attacked by water. chemistrysteps.com Even weak or aqueous acids are typically sufficient to promote this cleavage. organic-chemistry.orgacs.org Consequently, the compound is incompatible with acidic workups or reaction environments where the acetal functionality needs to be preserved. Simultaneously, the morpholine nitrogen will be protonated by the acid to form a morpholinium salt. wikipedia.org

Compatibility with Basic Reagents

In contrast to its instability in acid, the compound is expected to be highly stable and compatible with a wide range of basic conditions. The acetal functional group is inert to strong and weak bases, as well as most nucleophiles. organic-chemistry.orglibretexts.org The morpholine ring and the ether linkages are also robust in basic media. This stability allows for its use in reactions involving reagents such as alkali metal hydroxides, carbonates, alkoxides, and organometallic reagents like Grignard or organolithium compounds, provided the reaction is performed under anhydrous conditions for the latter. libretexts.orglibretexts.org Research on related substituted morpholines has shown that acetal functionalities are tolerated in base-catalyzed reactions, such as those using potassium carbonate in dioxane. acs.org

Compatibility with Oxidizing and Reducing Agents

The compatibility of this compound with oxidizing and reducing agents is generally good, with the main point of reactivity being the tertiary amine.

Oxidizing Agents: The acetal group is resistant to most oxidizing agents. organic-chemistry.org The tertiary amine of the morpholine ring, however, can be susceptible to oxidation, potentially forming the corresponding N-oxide with reagents like hydrogen peroxide or peroxy acids.

Reducing Agents: The compound is stable towards common hydride-based reducing agents. Both the acetal and ether functional groups are unreactive to reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) under typical neutral or basic conditions. chemistrysteps.com The morpholine ring itself is also resistant to cleavage by these reagents.

Compatibility with Catalysts

The compound's utility in catalyzed reactions depends heavily on the nature of the catalyst and the reaction conditions.

Acid Catalysts: As established, any reaction employing a Brønsted or Lewis acid catalyst is incompatible with the structure, as it would lead to deprotection of the acetal. acs.orgrsc.org

Transition-Metal Catalysts: The compound is likely compatible with many transition-metal-catalyzed reactions (e.g., palladium-catalyzed cross-couplings, hydrogenations) that proceed under neutral or basic conditions. The morpholine nitrogen could, however, potentially act as a ligand to the metal center, which might influence or inhibit the catalyst's activity.

Base Catalysts: Reactions employing base catalysis are generally compatible with the compound's structure. N-alkylmorpholines can themselves serve as hindered tertiary amine bases in a variety of transformations. researchgate.net

Table 2: Predicted Compatibility of this compound with Specific Reagent Classes This interactive table provides a more detailed look at the expected reactivity with common classes of chemical reagents based on functional group analysis.

Reagent Class Examples Predicted Outcome on Compound Rationale
Strong Brønsted Acids HCl, H₂SO₄, p-TsOH Incompatible Rapid hydrolysis of acetal; protonation of morpholine nitrogen. orgoreview.com
Lewis Acids BF₃·OEt₂, TiCl₄, ZnCl₂ Incompatible Catalyzes rapid hydrolysis of the acetal. organic-chemistry.org
Strong Bases NaOH, KOH, NaOMe Compatible Both functional groups are stable in strong base. libretexts.org
Organometallic Reagents n-BuLi, PhMgBr Compatible Acetal acts as a protecting group against these strong nucleophiles/bases. libretexts.org
Hydride Reductants LiAlH₄, NaBH₄ Compatible Acetal and morpholine moieties are not reduced by standard hydrides. chemistrysteps.com
Common Oxidants H₂O₂, m-CPBA Potential N-Oxidation Acetal is stable, but the tertiary amine may be oxidized.

| Catalytic Hydrogenation | H₂, Pd/C | Compatible | Unlikely to react under neutral/basic conditions unless other reducible groups are present. |

Applications of 4 2,2 Dimethoxyethyl Morpholine As a Versatile Building Block in Organic Synthesis

Role in the Construction of Complex Heterocyclic Systems

The morpholine (B109124) moiety is a significant nucleus in medicinal chemistry, appearing in numerous drugs and natural products. frontiersin.org The presence of the dimethoxyethyl group on the morpholine nitrogen provides a latent aldehyde, which can be unmasked under acidic conditions. This dual functionality makes 4-(2,2-dimethoxyethyl)morpholine a key precursor for synthesizing a variety of intricate heterocyclic systems.

Synthesis of Nitrogen-Containing Heterocycles

The utility of this compound is prominently demonstrated in the synthesis of various nitrogen-containing heterocycles. These structures form the core of many pharmacologically active compounds. e3s-conferences.orgnih.gov The morpholine ring itself is a privileged scaffold in drug discovery, and the ability to further elaborate the molecule via the dimethoxyethyl side chain enhances its synthetic value.

Examples of heterocycles synthesized using this building block include:

Pyrrolidines: These five-membered nitrogen-containing rings are fundamental components of numerous natural products and pharmaceuticals.

Piperazines: Six-membered rings containing two nitrogen atoms, piperazines are frequently found in drugs targeting the central nervous system.

Quinolines: These bicyclic aromatic compounds are known for their diverse biological activities, including antimalarial and anticancer properties. Their synthesis can be achieved through multicomponent reactions involving precursors derived from this compound. rsc.org

Thiadiazoles: Five-membered rings containing both nitrogen and sulfur, thiadiazoles exhibit a broad spectrum of pharmacological effects.

The synthesis of these heterocycles often involves the initial reaction of the morpholine nitrogen, followed by the deprotection and subsequent reaction of the aldehyde group, allowing for the stepwise and controlled construction of the target molecule. organic-chemistry.org

Incorporation into Fused-Ring Systems

Beyond the synthesis of monocyclic heterocycles, this compound is instrumental in the construction of more complex fused-ring systems. These polycyclic structures are of significant interest in medicinal chemistry due to their rigid frameworks, which can lead to high-affinity interactions with biological targets. For instance, methods have been developed for creating condensed bi- and tricyclic systems that incorporate a morpholine ring fused with aromatic structures. jraic.com This is often achieved through reductive or oxidative heterocyclization strategies, where the morpholine derivative is a key starting material. jraic.com

Utilization in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. bas.bg this compound, with its dual reactive sites, is an excellent substrate for such reactions.

Ugi Reactions and Related Transformations

The Ugi four-component condensation (U-4CC) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.org The protected aldehyde in this compound can be deprotected in situ to participate as the aldehyde component in Ugi reactions. This allows for the rapid assembly of complex, peptide-like structures. organic-chemistry.orgorgsyn.org

A detailed procedure for an Ugi reaction involving a related aminoacetaldehyde dimethyl acetal (B89532) highlights the general approach where the acetal is a key reactant. orgsyn.orgorgsyn.orgresearchgate.net This methodology is broadly applicable and underscores the utility of protected aldehydes in MCRs. The products of these reactions are often highly functionalized and can serve as scaffolds for generating libraries of compounds for drug discovery. organic-chemistry.org

Design of Peptidomimetics and Dipeptide Isosteres

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability and bioavailability. nih.gov Dipeptide isosteres are a class of peptidomimetics where a dipeptide unit is replaced by a non-peptidic scaffold. nih.gov

The morpholine scaffold is a key nucleus in the development of peptidomimetics. frontiersin.org The combination of α-amino acid derivatives with dimethoxyacetaldehyde, a related compound, can generate morpholine acetal scaffolds. frontiersin.org These scaffolds are valuable starting points for creating diverse bi- and tricyclic compounds, including diketopiperazines and other constrained peptidomimetic structures. frontiersin.org The use of this compound in similar strategies allows for the introduction of the morpholine motif into peptidomimetic designs, contributing to the development of new therapeutic agents. frontiersin.orgnih.gov

Development of Advanced Intermediates for Active Pharmaceutical Ingredients (APIs)

Due to its versatility, this compound is a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). e3s-conferences.org Its ability to participate in the construction of complex heterocyclic and peptidomimetic structures makes it a valuable tool for medicinal chemists. nih.gov The morpholine ring itself is a component of several approved drugs. researchgate.net

The use of this building block in MCRs, such as the Ugi reaction, allows for the efficient synthesis of advanced precursors for APIs. orgsyn.orgnih.gov For example, the product of an Ugi reaction involving an aminoacetaldehyde dimethyl acetal serves as an advanced precursor for the synthesis of Praziquantel, an anthelmintic drug. orgsyn.org This demonstrates the potential of this compound and related compounds in streamlining the synthesis of important medicines.

Investigation of Biological and Pharmacological Relevance of 4 2,2 Dimethoxyethyl Morpholine Analogs

Design and Synthesis of Biologically Active Derivatives

The design of biologically active derivatives of 4-(2,2-dimethoxyethyl)morpholine often involves the strategic modification of its core structure to enhance its interaction with specific biological targets. The morpholine (B109124) moiety itself is a versatile building block, and its derivatives are synthesized through various chemical reactions. nih.gove3s-conferences.org

A common approach to synthesizing morpholine derivatives is through the reaction of vicinal amino alcohols with appropriate reagents. researchgate.net For instance, N-substituted morpholines can be prepared by reacting morpholine with various electrophiles. Efficient, general procedures for the solution-phase preparation of substituted morpholine derivatives have been developed, allowing for the creation of large libraries of compounds for screening. nih.gov One such method involves the use of a common intermediate, which can then be reacted with a diverse range of reagents to produce a variety of final products. nih.gov

For example, the synthesis of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, which are inhibitors of monoamine reuptake, has been achieved through an enantioselective synthesis that utilizes an enzyme-catalyzed resolution of a racemic intermediate. nih.gov This highlights the importance of stereochemistry in the design of biologically active morpholine derivatives.

The synthesis of more complex derivatives often involves multi-step reaction sequences. For instance, the synthesis of 4-morpholino-2-phenylquinazolines and related derivatives as PI3 kinase p110alpha inhibitors involves the preparation of a series of quinazoline (B50416) and thieno[3,2-d]pyrimidine (B1254671) derivatives. nih.gov Similarly, the synthesis of chalcone (B49325) derivatives containing a morpholine-thiadiazole moiety has been achieved, demonstrating good antiviral activity against the tobacco mosaic virus. nih.gov

The design and synthesis of these derivatives are often guided by computational modeling and a deep understanding of the target's structure. This allows for the rational design of molecules with improved potency and selectivity. researchgate.net

Structure-Activity Relationship (SAR) Studies for Pharmacological Efficacy

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For morpholine derivatives, SAR studies have revealed key structural features that are important for their pharmacological efficacy. researchgate.netnih.govresearchgate.net

For example, in a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, SAR studies established that serotonin (B10506) and noradrenaline reuptake inhibition are functions of stereochemistry and aryl/aryloxy ring substitution. nih.gov This allowed for the identification of selective serotonin reuptake inhibitors (SRIs), selective noradrenaline reuptake inhibitors (NRIs), and dual SNRIs. nih.gov

In the case of anticancer agents, SAR studies have shown that the introduction of specific substituents can enhance activity. For instance, in a series of 2-ureidophenyltriazines bearing bridged morpholines, the bridged morpholine moiety was found to penetrate deeply into the pocket of the mTOR kinase, making it a selective and potent inhibitor. e3s-conferences.org Similarly, for quinoline-substituted morpholine derivatives, SAR studies highlighted the importance of 4-methyl and 4-phenyl substituents for potent caspase 3 inhibitory activity. e3s-conferences.org

The nature of the linker between the morpholine ring and other parts of the molecule can also be critical. For example, in a series of morpholine-benzimidazole derivatives with anticancer activity, the benzamide (B126) moiety was found to be important for activity. e3s-conferences.org

The following table summarizes key SAR findings for various morpholine derivatives:

Derivative Class Key SAR Findings Biological Activity
2-[(phenoxy)(phenyl)methyl]morpholines Stereochemistry and aryl/aryloxy ring substitution determine selectivity for serotonin and noradrenaline reuptake inhibition. nih.gov Antidepressant
2-Ureidophenyltriazines with bridged morpholines Bridged morpholine moiety enhances potency and selectivity for mTOR inhibition. e3s-conferences.org Anticancer
Quinoline-substituted morpholines 4-Methyl and 4-phenyl substituents are important for potent caspase 3 inhibition. e3s-conferences.org Anticancer
Morpholine-benzimidazole derivatives The benzamide moiety is crucial for activity. e3s-conferences.org Anticancer

Modulation of Biological Targets and Enzyme Inhibition Studies

Analogs of this compound have been investigated for their ability to modulate various biological targets, including kinases, and have shown potential as anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer agents. e3s-conferences.orgnih.govontosight.ainih.gov

The morpholine moiety is a key feature in many kinase inhibitors. researchgate.net Its ability to interact with the ATP-binding site of kinases makes it a valuable scaffold for the design of potent and selective inhibitors. nih.gov

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. g1therapeutics.comnih.gov Several morpholine-containing compounds have been developed as CDK2 inhibitors. For instance, a series of quinazolinone-based derivatives were developed as CDK2 inhibitors, with some compounds showing excellent growth inhibition against melanoma cell lines. nih.gov These inhibitors are thought to act as ATP-competitive inhibitors, interacting with key residues in the ATP-binding site of CDK2. nih.gov

The development of allosteric CDK2 inhibitors represents another promising approach. These inhibitors bind to a site distinct from the ATP-binding site and can offer improved selectivity. biorxiv.org

The following table highlights examples of morpholine derivatives as kinase inhibitors:

Kinase Target Inhibitor Class Key Findings
PI3K p110alpha 4-Morpholino-2-phenylquinazolines A thieno[3,2-d]pyrimidine derivative showed potent and selective inhibition of p110alpha. nih.gov
mTOR 2-Ureidophenyltriazines with bridged morpholines Bridged morpholines dramatically improve mTOR-targeting selectivity over PI3Kalpha. researchgate.net
CDK2 Quinazolinone-based derivatives Compounds showed significant CDK2 inhibitory activity and induced cell cycle arrest. nih.gov

Morpholine derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. e3s-conferences.orgnih.govontosight.ainih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators.

A study on morpholinopyrimidine derivatives revealed their anti-inflammatory properties through the decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced nitric oxide (NO) production. nih.gov Appropriately substituted morpholines have been known for their analgesic and anti-inflammatory activities for some time. researchgate.net

The versatile morpholine scaffold has been extensively explored for the development of agents with antimicrobial, antiviral, and anticancer properties. e3s-conferences.orgnih.govresearchgate.netnih.gov

Antimicrobial Activity: Morpholine derivatives have shown activity against a range of bacterial and fungal strains. nih.gov For instance, a series of 4-(2-(N-substituted-arylsulfamoyl)ethyl)morpholine derivatives exhibited good inhibitory action against several gram-negative bacterial strains. researchgate.net The combination of a morpholine moiety with other heterocyclic rings, such as thiadiazole, has also yielded compounds with significant antimicrobial potential. researchgate.net

Antiviral Activity: The antiviral potential of morpholine derivatives has been demonstrated against various viruses. nih.gov A notable example is the development of N-(morpholine-4-carbonyloxy) amidine compounds, which act as potent inhibitors of hepatitis C virus (HCV) replication. nih.gov SAR studies revealed that the N-(morpholine-4-carbonyloxy) amidine moiety is a key structural element for this antiviral activity. nih.gov Additionally, chalcone derivatives containing a morpholine-thiadiazole structure have shown promising activity against the tobacco mosaic virus (TMV). nih.gov

Anticancer Activity: The morpholine ring is a common feature in many anticancer drugs. e3s-conferences.orgnih.gov These derivatives can exert their anticancer effects through various mechanisms, including the inhibition of kinases like PI3K and mTOR, which are crucial for cancer cell growth and survival. nih.govresearchgate.net For example, 4-morpholino-2-phenylquinazolines have been identified as novel PI3K p110alpha inhibitors. nih.gov Furthermore, a series of 2-morpholino-4-anilinoquinoline derivatives have demonstrated potent anticancer activity against liver cancer (HepG2) cells by inducing cell cycle arrest. nih.gov

The following table provides examples of the diverse bioactivities of morpholine derivatives:

Activity Derivative Class Mechanism/Key Findings
Antimicrobial 4-(2-(N-substituted-arylsulfamoyl)ethyl)morpholines Good inhibitory action against gram-negative bacteria. researchgate.net
Antiviral N-(morpholine-4-carbonyloxy) amidines Potent inhibition of HCV replication. nih.gov
Anticancer 4-Morpholino-2-phenylquinazolines Selective inhibition of PI3K p110alpha. nih.gov
Anticancer 2-Morpholino-4-anilinoquinolines Induction of G0/G1 cell cycle arrest in HepG2 cells. nih.gov

Morpholine derivatives have also been investigated for their antioxidant and immunomodulating properties. ontosight.ai The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals and protect against oxidative stress.

Several studies have reported the synthesis of morpholine derivatives with significant antioxidant activity. nih.govresearchgate.net For instance, a series of morpholine Mannich base derivatives demonstrated significant radical scavenging properties. researchgate.net Another study reported on antihyperlipidemic morpholine derivatives that also exhibited significant protection of hepatic microsomal membranes against lipid peroxidation. nih.gov

The immunomodulating effects of morpholine derivatives are an emerging area of research. Their ability to modulate immune responses could have therapeutic implications for a variety of diseases.

Molecular Modeling and Docking Studies for Target Elucidation

Molecular modeling and docking studies are powerful computational tools used to predict the binding orientation and affinity of a ligand to a specific protein target. In the context of this compound analogs, these in silico methods are instrumental in elucidating potential biological targets and understanding the structure-activity relationships (SAR) that govern their pharmacological effects. The morpholine moiety is recognized as a versatile scaffold in drug design, capable of influencing potency through interactions with target proteins and modulating pharmacokinetic properties. nih.gov

Docking studies on various morpholine derivatives have revealed their potential to interact with a range of biological targets. For instance, novel morpholine derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. gyanvihar.orggyanvihar.org These studies identified compounds with significant binding affinities, with docking scores indicating potent inhibition. gyanvihar.org The interactions observed typically involve hydrogen bonds and hydrophobic interactions between the morpholine-containing ligand and the amino acid residues within the active site of the enzyme. gyanvihar.org

In another therapeutic area, molecular docking has been employed to evaluate the anti-inflammatory potential of morpholine-capped β-lactam derivatives. nih.gov These studies have shown a good correlation between the experimentally determined anti-inflammatory activity and the calculated binding affinity for human inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response. nih.gov The morpholine ring in these compounds often plays a crucial role in establishing key binding interactions within the enzyme's active site.

Furthermore, 3D-QSAR (Quantitative Structure-Activity Relationship) models have been developed for series of 2,4-disubstituted morpholines to understand their selectivity for the dopamine (B1211576) D(4) receptor. nih.gov These models highlight the importance of the morpholine ring's size and the nature of its substituents for achieving high binding affinity. nih.gov The aliphatic amine within the morpholine system is often identified as a key interaction point with the receptor. nih.gov

The following table summarizes findings from various molecular docking studies on morpholine analogs, illustrating the diverse range of potential protein targets.

Compound ClassProtein TargetKey Findings
Novel Morpholine DerivativesSARS-CoV-2 Main Protease (Mpro)Docking scores ranged from -20.55 to -74.55 kcal/mol, indicating potent inhibitory potential for some derivatives. gyanvihar.org
Morpholine Capped β-LactamsHuman Inducible Nitric Oxide Synthase (iNOS)A good correlation was observed between binding affinity and in vitro anti-inflammatory activity, suggesting these compounds are potent iNOS inhibitors. nih.gov
2,4-Disubstituted MorpholinesDopamine D(4) Receptor3D-QSAR analysis indicated that the morpholine ring size and the aliphatic amine are crucial for binding affinity. nih.gov
MorpholinylchalconesNot SpecifiedComputational studies supported the in vitro antitumor activity results against human lung and liver cancer cell lines. researchgate.net

This table is interactive and allows for sorting and filtering of the data.

Bioavailability and Metabolic Stability Research in a General Context

Research has shown that modifications to the morpholine ring can significantly improve the metabolic stability of drug candidates. nih.gov The morpholine nucleus is a common feature in many approved drugs, highlighting its general acceptance and utility in medicinal chemistry. researchgate.net In vivo studies have consistently demonstrated that the incorporation of a morpholine scaffold can lead to compounds with desirable drug-like properties and improved pharmacokinetics. nih.gov

For example, in the development of KRAS G12C inhibitors, the introduction of a fused morpholine ring was explored. acs.org While an initial compound showed high clearance and poor oral bioavailability, a subsequent analog with a modified morpholine-containing structure exhibited significantly improved pharmacokinetic parameters. acs.org This included low clearance, excellent exposure, and superior oral bioavailability in mouse models. acs.org This highlights how strategic modifications around the morpholine core can overcome pharmacokinetic challenges. Another study reported that bridging morpholines with a one-carbon tether can lead to a reduction in lipophilicity, a tactic that can be used to improve the drug-like properties of molecules. acs.org

The following table presents pharmacokinetic data for selected compounds containing a morpholine moiety, illustrating the impact of structural modifications on bioavailability and clearance.

CompoundKey Structural FeatureClearance (mL/min/kg)Oral Bioavailability (%)Species
Compound 8Fused pyrazinone-morpholine19513CD-1 Mice
Compound 9Modified morpholine-containing structure2.34103CD-1 Mice
Compound 13Altered substituent on morpholine-containing coreHigh (specific value not provided)5Not Specified

This table is interactive and allows for sorting and filtering of the data.

Advanced Characterization and Computational Studies in Chemical Research

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation and purification of compounds from reaction mixtures and for the assessment of their purity.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. acs.org For N-substituted morpholines, silica (B1680970) gel is a commonly used stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) is typically employed. rsc.org The visualization of the spots on the TLC plate can be achieved using UV light if the compound is UV-active, or by staining with a suitable reagent like potassium permanganate (B83412) or iodine vapor.

Flash Column Chromatography (FCC) is a purification technique that uses a column packed with a stationary phase (commonly silica gel) and a solvent system (mobile phase) that is pushed through the column under pressure. acs.org This method allows for the efficient separation of the desired product from unreacted starting materials, byproducts, and other impurities. For the isolation of 4-(2,2-Dimethoxyethyl)morpholine , a gradient elution starting with a less polar solvent system and gradually increasing the polarity would likely be effective in separating the target compound from potential impurities. The fractions collected from the column would be analyzed by TLC to identify those containing the pure product.

Theoretical and Computational Chemistry Approaches

Computational chemistry offers a powerful lens to examine molecules at an atomic level. For this compound, these approaches can elucidate its electronic landscape, conformational preferences, potential biological interactions, and predictive activity profiles, which are crucial for its application in drug design and materials science.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It allows for the calculation of various molecular properties, such as geometric parameters, vibrational frequencies, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is particularly important as it relates to the molecule's reactivity and stability. nih.gov

For morpholine (B109124) and its derivatives, DFT has been employed to:

Determine Stable Geometries: Calculations can predict bond lengths, bond angles, and dihedral angles of the most stable molecular conformations. nih.gov

Analyze Electronic Properties: The analysis of HOMO and LUMO provides insights into the regions of a molecule that are likely to act as electron donors and acceptors, respectively. This is crucial for understanding potential reaction mechanisms. nih.gov

Investigate Reaction Pathways: DFT can model the energy changes that occur during a chemical reaction, helping to identify transition states and determine the most favorable reaction pathways. researchgate.netfrontiersin.org For instance, DFT studies on the N-formylation of morpholine have elucidated the mechanism of its reaction with CO2 and H2. researchgate.net Similarly, studies on the reaction of morpholine with other reagents have distinguished between kinetic and thermodynamic products. acs.org

While specific DFT studies on this compound are not extensively published, data from related morpholine compounds provide a strong basis for predicting its behavior. The electronic properties are largely dictated by the morpholine ring's oxygen and nitrogen heteroatoms and would be modulated by the dimethoxyethyl substituent.

Table 1: Representative Parameters Calculated by DFT for Morpholine Derivatives

ParameterSignificanceExample Finding for a Morpholine Derivative
HOMO-LUMO Energy GapIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity.A low energy gap can indicate potential for electron transport and bioactivity in drug molecules. nih.gov
Molecular Electrostatic Potential (MEP)Maps the charge distribution to predict sites for electrophilic and nucleophilic attack.Identifies electron-rich regions (like the morpholine oxygen and nitrogen) and electron-poor regions.
Vibrational FrequenciesCorrelates with experimental IR and Raman spectra to confirm functional groups.Helps assign spectral bands to specific molecular motions, confirming structural integrity.
Reaction Enthalpies (ΔH)Calculates the energy changes for potential reaction pathways to predict feasibility.Used to determine the favorability of different catalytic cycles for morpholine synthesis or modification. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

The morpholine ring, like cyclohexane, is not planar and exists in various conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. The most stable conformations of the morpholine ring are typically chair forms. rsc.orgacs.org These can be distinguished by the orientation of substituents on the nitrogen atom, being either axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out to the side). acs.org

Conformational Preference: Experimental and theoretical studies on morpholine itself show that the equatorial-chair (Chair-Eq) conformer is more stable than the axial-chair (Chair-Ax) conformer by approximately 180–250 cm⁻¹. rsc.orgacs.org The presence of the bulky 2,2-dimethoxyethyl group on the nitrogen of this compound would strongly favor the equatorial position to minimize steric hindrance.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular behavior over time. plos.org By simulating the movements of atoms and bonds, MD can explore the conformational landscape of a molecule, including the transitions between different chair and boat forms. plos.org These simulations are crucial for understanding how the molecule behaves in different environments, such as in solution or when interacting with a biological target. For morpholine-containing structures, MD simulations have been used to assess the stability of ligand-protein complexes derived from docking studies. nih.gov

Table 2: Predominant Conformers of the Morpholine Ring

ConformerDescriptionRelative Stability
Equatorial-Chair (Chair-Eq)The N-H or N-substituent bond is oriented in the equatorial position.Most stable conformer in the gas phase and pure liquid. rsc.org
Axial-Chair (Chair-Ax)The N-H or N-substituent bond is oriented in the axial position.Slightly higher in energy; its population can increase in aqueous solutions.
Boat/Twist-BoatHigher energy, less stable conformations that typically act as transition states.Significantly less stable than chair conformers.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). gyanvihar.org This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. The morpholine moiety is a common feature in many biologically active compounds, and docking studies have been widely applied to morpholine derivatives to explore their interactions with various therapeutic targets. nih.govbohrium.com

Anticancer Targets: Morpholine derivatives have been docked against various cancer-related proteins. For example, morpholine-substituted quinazolines showed favorable binding in the active site of the Bcl-2 protein, an important anti-apoptotic target. nih.gov Other studies have explored interactions with mTOR kinase and carbonic anhydrase, revealing key binding modes that contribute to inhibitory activity. nih.govnih.gov

Antiviral Targets: In the search for COVID-19 therapeutics, novel morpholine derivatives were docked against the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. gyanvihar.org These studies identified potential inhibitors with strong binding affinities, demonstrating hydrogen bonding and hydrophobic interactions with key residues in the enzyme's active site. gyanvihar.orgnih.gov

For this compound, docking studies could predict its binding affinity to a range of targets, with the morpholine ring potentially forming crucial hydrogen bonds and the dimethoxyethyl group occupying a hydrophobic pocket.

Table 3: Examples of Molecular Docking Studies on Morpholine Derivatives

Morpholine Derivative ClassBiological TargetKey FindingReference
Novel Morpholine DerivativesSARS-CoV-2 Main Protease (PDB: 5R82)Identified compounds with potent docking scores (e.g., -74.55 kcal/mol), suggesting strong binding affinity. gyanvihar.org
Morpholine-substituted QuinazolinesBcl-2 ProteinActive compounds fit well into the active cavity of Bcl-2, indicating a potential mechanism for inducing apoptosis. nih.gov
Morpholine derived ThiazolesBovine Carbonic Anhydrase-IIDerivatives showed good binding affinity, with interactions at the enzyme's active site suggesting inhibitory potential. nih.gov
N-Methylmorphinan-6-onesμ-Opioid Receptor (μ-OR)Docking revealed crucial interactions influencing receptor activation, with the aromatic ring engaging in hydrophobic interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity using statistical methods. wikipedia.orgijpsr.com A QSAR model takes the form of a mathematical equation that relates numerical descriptors of the molecule (representing physicochemical properties like lipophilicity, size, or electronic character) to a specific activity, such as inhibitory concentration (IC50). wikipedia.org

The morpholine scaffold is frequently used in structure-activity relationship (SAR) studies to improve the properties of lead compounds. e3s-conferences.orgnih.gov QSAR models for morpholine-containing compounds have been developed for various applications:

Anticancer Activity: QSAR models have been built for quinazoline (B50416) derivatives active against breast cancer cell lines, using machine learning techniques to correlate molecular descriptors with anti-proliferative activity. biointerfaceresearch.com

Enzyme Inhibition: For inhibitors of enzymes like phosphodiesterase 4 (PDE-4), QSAR models have been developed using methods such as random forests and neural networks to predict IC50 values. scholarsportal.infomdpi.com

Antioxidant Activity: For thiazole (B1198619) derivatives with a morpholine group, QSAR analysis found that antioxidant activity increased with decreasing molecular area and volume but increasing dipole moment.

A QSAR model for a series of compounds including this compound could be developed to predict its activity based on calculated molecular descriptors, guiding the design of more potent analogues.

Table 4: Key Parameters in QSAR Models for Heterocyclic Compounds

Statistical MetricDescriptionTypical Value for a Good Model
R² (Coefficient of Determination)Indicates the proportion of variance in the biological activity that is predictable from the descriptors.> 0.7
Q² (Cross-validated R²)Measures the predictive power of the model, assessed through internal validation (e.g., leave-one-out).> 0.6
RMSE (Root Mean Square Error)Represents the standard deviation of the prediction errors (residuals).As low as possible.

Future Research Directions and Emerging Applications

Exploration of New Synthetic Methodologies and Catalytic Systems

The synthesis of 4-(2,2-Dimethoxyethyl)morpholine itself can be achieved through the N-alkylation of morpholine (B109124) with 2,2-dimethoxyethyl bromide. While effective, future research is poised to explore more advanced and efficient synthetic strategies. Modern synthetic methodologies are increasingly focusing on sustainability, atom economy, and catalytic efficiency.

Recent advancements in the synthesis of substituted morpholines have highlighted several innovative approaches that could be adapted for this compound. Photocatalytic methods, for example, offer a green and efficient route to N-substituted morpholines. acs.orgacs.org These reactions often proceed under mild conditions and can be highly selective. acs.org The application of such photocatalytic systems to the synthesis of this compound could offer significant advantages over traditional alkylation methods.

Furthermore, the development of novel catalytic systems is a key area of investigation. For the N-alkylation of morpholine with alcohols, catalyst systems such as CuO–NiO/γ–Al2O3 have shown high conversion and selectivity. researchgate.netakjournals.comresearchgate.net Research into new heterogeneous catalysts could lead to more sustainable and scalable production processes. Additionally, transition-metal-catalyzed N-alkylation reactions, utilizing metals like iridium and ruthenium, have become powerful tools for the synthesis of complex amines and could be optimized for the production of this compound and its derivatives. nih.govacs.org

A summary of potential advanced synthetic approaches is presented in the table below.

Synthetic MethodologyPotential AdvantagesKey Research Focus
Photocatalysis Mild reaction conditions, high selectivity, green chemistry.Development of efficient photocatalysts and optimization of reaction parameters.
Heterogeneous Catalysis Catalyst reusability, simplified purification, scalability.Design of robust and highly active solid-supported catalysts.
Transition-Metal Catalysis High efficiency, broad substrate scope, formation of complex derivatives.Exploration of novel iridium and ruthenium-based catalytic systems.

Design of Advanced Functional Materials Incorporating the Morpholine Motif

The morpholine scaffold is a valuable component in the design of advanced functional materials due to its chemical stability and ability to impart desirable properties. e3s-conferences.org Morpholine derivatives have found applications as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins, contributing to materials with superior mechanical and thermal properties. enamine.net

The 4-(2,2-dimethoxyethyl) substituent of the target compound introduces a particularly interesting feature: an acetal (B89532) functional group. Acetals are known to be stable under neutral to strongly basic conditions but can be hydrolyzed back to the corresponding aldehyde under acidic conditions. youtube.com This pH-sensitive behavior makes this compound an attractive building block for "smart" materials that can respond to environmental changes.

Future research in this area could focus on the incorporation of this compound into polymer backbones or as pendant groups. nih.govacs.org The resulting materials could have applications in areas such as:

pH-Responsive Drug Delivery Systems: Polymers functionalized with this compound could be designed to be stable at physiological pH but release an encapsulated drug in the acidic environment of a tumor or within a cell's lysosome. nih.gov

Degradable Polymers: The acetal linkage can serve as a cleavable point in the polymer chain, leading to the development of biodegradable materials. nih.govacs.org

Self-Healing Materials: The reversible nature of acetal formation could be exploited in the design of materials that can repair themselves upon damage.

The table below outlines potential applications of materials derived from this compound.

Material TypeKey FeaturePotential Application
pH-Responsive Hydrogels Swelling/deswelling in response to pH changes.Controlled release of therapeutics, sensors.
Biodegradable Polyesters Acetal linkages as cleavable points.Environmentally friendly plastics, temporary medical implants.
Self-Healing Polymers Reversible acetal bond formation.Coatings, adhesives, and structural materials with extended lifetimes.

Development of Next-Generation Pharmaceutical Leads and Probes

The morpholine ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. biosynce.comnih.govnih.gov Its presence can enhance a molecule's pharmacokinetic properties, such as solubility and metabolic stability. e3s-conferences.orgenamine.netpharmaceutical-business-review.comenamine.net This makes morpholine-containing compounds, including this compound, attractive starting points for the development of new pharmaceutical leads.

The 2,2-dimethoxyethyl group offers a unique handle for further chemical modification. The acetal can be considered a protected aldehyde. chemistrysteps.com This protecting group strategy is a cornerstone of organic synthesis, allowing for selective reactions at other parts of a molecule. youtube.com In the context of drug discovery, this compound can serve as a versatile intermediate. The morpholine nitrogen can be further functionalized, and the protected aldehyde can be unmasked at a later stage to introduce additional pharmacophores or reactive groups for conjugation.

Future research will likely focus on using this compound as a scaffold to build libraries of diverse compounds for biological screening. vapourtec.com The aldehyde, once deprotected, can be used in a variety of chemical transformations to create a wide range of derivatives. This approach could lead to the discovery of new drug candidates for a variety of diseases.

Furthermore, the unique properties of the morpholine ring and the latent reactivity of the acetal group make this compound a candidate for the development of chemical probes. nih.gov These are small molecules used to study biological systems. nih.gov A probe based on this compound could be designed to bind to a specific protein target, and the aldehyde could then be used to covalently label the protein for further study.

Application AreaRole of this compoundResearch Direction
Lead Discovery Scaffold for library synthesis.Synthesis of diverse derivatives and high-throughput screening.
Drug Delivery Component of pH-sensitive drug delivery systems. nih.govacs.orgDesign of targeted drug-polymer conjugates. nih.gov
Chemical Probes Precursor for target-specific probes. nih.govDevelopment of probes for protein labeling and imaging. nih.gov

Integration with Flow Chemistry and Automation for Scalable Synthesis

The translation of promising laboratory-scale syntheses to industrial production requires robust and scalable methods. Flow chemistry and automated synthesis are transformative technologies that are revolutionizing the way chemicals and pharmaceuticals are manufactured. uc.ptdurham.ac.uk

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the ability to perform multi-step syntheses in a continuous fashion. uc.pt The synthesis of heterocyclic compounds, including morpholines, is an area where flow chemistry has been successfully applied. mdpi.comethernet.edu.et The N-alkylation of morpholine to produce this compound is a reaction that could be readily adapted to a flow process, allowing for efficient and scalable production.

Automated synthesis platforms can further accelerate the discovery and optimization of new molecules. vapourtec.comconsensus.app These systems can perform large numbers of reactions in parallel, enabling the rapid generation of compound libraries for screening. vapourtec.comnih.govchemrxiv.orgacs.org By integrating the synthesis of this compound and its derivatives into an automated workflow, researchers can significantly shorten the timeline for developing new functional materials and pharmaceutical leads.

The future of chemical synthesis lies in the synergy between these advanced technologies. A fully automated, multi-step flow synthesis platform could be envisioned for the on-demand production of a wide range of functionalized morpholine derivatives starting from this compound.

Multidisciplinary Studies in Chemical Biology

Chemical biology is an interdisciplinary field that employs chemical tools and techniques to study and manipulate biological systems. The unique properties of this compound make it a compelling candidate for a variety of applications in this field.

The morpholine ring itself is often incorporated into bioactive molecules to improve their properties. acs.orgnih.govnih.gov The ability to introduce this scaffold with a protected aldehyde functionality opens up new avenues for creating sophisticated chemical tools. For instance, the aldehyde can be unmasked and used for bioconjugation, the process of attaching a molecule to a biomolecule such as a protein or a nucleic acid. This could be used to:

Develop targeted drug delivery systems: A drug could be attached to a targeting moiety (e.g., an antibody) via a linker derived from this compound.

Create fluorescent probes for bioimaging: A fluorescent dye could be conjugated to a molecule that binds to a specific cellular component, allowing for its visualization.

Design activity-based probes: These probes use a reactive group, such as an aldehyde, to covalently modify the active site of an enzyme, providing a readout of its activity. researchgate.net

The pH-sensitive nature of the acetal group is also of great interest in chemical biology. Probes could be designed to be "caged" or inactive until they reach an acidic environment, at which point the aldehyde is revealed, and the probe becomes active. This could be used to study processes that occur in acidic organelles like lysosomes or in the acidic microenvironment of tumors.

The convergence of synthetic chemistry, materials science, pharmacology, and chemical biology will undoubtedly unlock the full potential of this compound. As researchers continue to explore its properties and applications, this versatile compound is poised to become a valuable tool in the development of new technologies and therapies.

Q & A

Q. How do environmental factors (e.g., pH, temperature) influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies at varying pH (2–12) and temperatures (25–60°C). Monitor degradation via LC-MS to identify breakdown products (e.g., morpholine or dimethoxyethanol). Use Arrhenius plots to extrapolate shelf-life under standard conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.